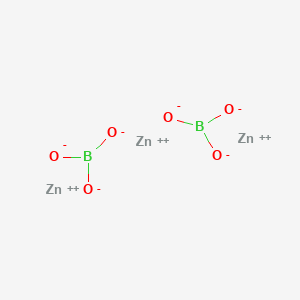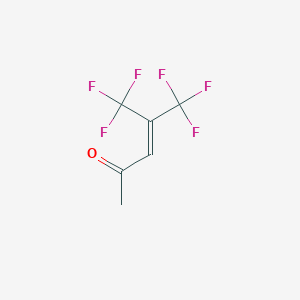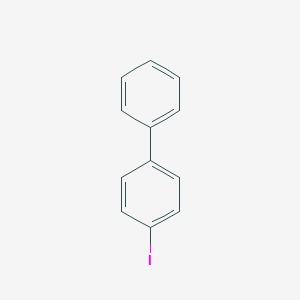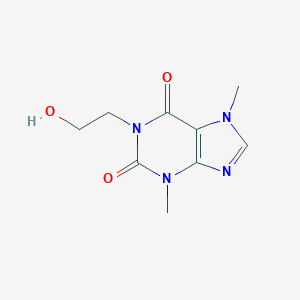
1-(2-Hydroxyethyl)-3,7-dimethylxanthine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Hydroxyethyl)-3,7-dimethylxanthine, also known as theophylline, is a naturally occurring compound found in tea leaves, cocoa beans, and coffee beans. Theophylline has been used for decades in the treatment of respiratory diseases, such as asthma and chronic obstructive pulmonary disease (COPD), due to its bronchodilator properties. In recent years, theophylline has gained attention for its potential therapeutic applications in other diseases, such as cancer and neurological disorders.
Wirkmechanismus
Theophylline acts as a non-selective phosphodiesterase (PDE) inhibitor, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) levels. This increase in cAMP and cGMP levels leads to bronchodilation, vasodilation, and anti-inflammatory effects. In cancer, 1-(2-Hydroxyethyl)-3,7-dimethylxanthine inhibits PDE activity, leading to an increase in cAMP levels and subsequent activation of protein kinase A (PKA), which regulates cell cycle progression and apoptosis. In neurological disorders, 1-(2-Hydroxyethyl)-3,7-dimethylxanthine has been shown to have neuroprotective effects through the activation of the cAMP/PKA signaling pathway.
Biochemische Und Physiologische Effekte
Theophylline has several biochemical and physiological effects, including bronchodilation, vasodilation, anti-inflammatory effects, and inhibition of platelet aggregation. In cancer, 1-(2-Hydroxyethyl)-3,7-dimethylxanthine has been shown to inhibit tumor growth and metastasis through the regulation of cell cycle progression, induction of apoptosis, and inhibition of angiogenesis. In neurological disorders, 1-(2-Hydroxyethyl)-3,7-dimethylxanthine has been shown to have neuroprotective effects and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
Theophylline has several advantages for lab experiments, including its low cost and availability. However, 1-(2-Hydroxyethyl)-3,7-dimethylxanthine has limitations, including its narrow therapeutic window and potential for toxicity at high doses.
Zukünftige Richtungen
There are several future directions for the research of 1-(2-Hydroxyethyl)-3,7-dimethylxanthine. In cancer, 1-(2-Hydroxyethyl)-3,7-dimethylxanthine could be further studied for its potential as a combination therapy with other anticancer drugs. In neurological disorders, 1-(2-Hydroxyethyl)-3,7-dimethylxanthine could be studied for its potential as a disease-modifying therapy. Additionally, 1-(2-Hydroxyethyl)-3,7-dimethylxanthine could be studied for its potential therapeutic applications in other diseases, such as cardiovascular diseases and metabolic disorders.
Synthesemethoden
Theophylline can be synthesized through several methods, including extraction from natural sources or chemical synthesis. The chemical synthesis of 1-(2-Hydroxyethyl)-3,7-dimethylxanthine involves the reaction of xanthine with ethylene oxide or ethylene chlorohydrin, followed by methylation at the 3 and 7 positions.
Wissenschaftliche Forschungsanwendungen
Theophylline has been extensively studied for its therapeutic potential in various diseases. In cancer, 1-(2-Hydroxyethyl)-3,7-dimethylxanthine has been shown to inhibit the growth and metastasis of cancer cells through multiple mechanisms, including regulation of cell cycle progression, induction of apoptosis, and inhibition of angiogenesis. In neurological disorders, 1-(2-Hydroxyethyl)-3,7-dimethylxanthine has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Eigenschaften
CAS-Nummer |
1507-14-8 |
|---|---|
Produktname |
1-(2-Hydroxyethyl)-3,7-dimethylxanthine |
Molekularformel |
C9H12N4O3 |
Molekulargewicht |
224.22 g/mol |
IUPAC-Name |
1-(2-hydroxyethyl)-3,7-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C9H12N4O3/c1-11-5-10-7-6(11)8(15)13(3-4-14)9(16)12(7)2/h5,14H,3-4H2,1-2H3 |
InChI-Schlüssel |
RXONRYRTUQKSNI-UHFFFAOYSA-N |
SMILES |
CN1C=NC2=C1C(=O)N(C(=O)N2C)CCO |
Kanonische SMILES |
CN1C=NC2=C1C(=O)N(C(=O)N2C)CCO |
Andere CAS-Nummern |
1507-14-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



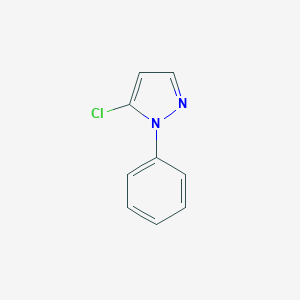
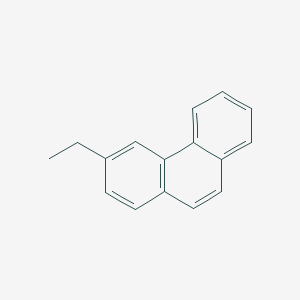
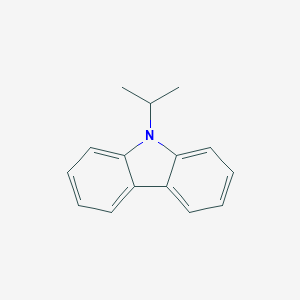
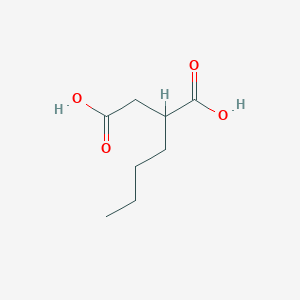
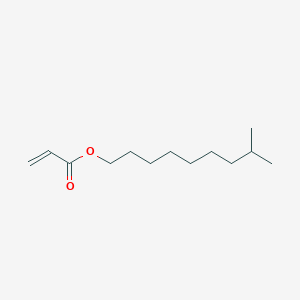
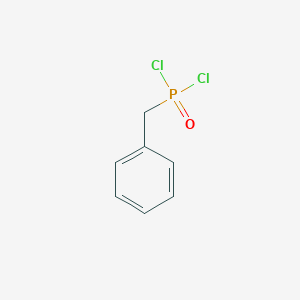
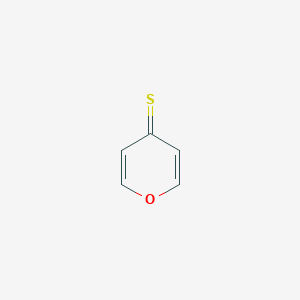
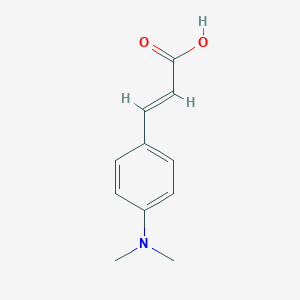
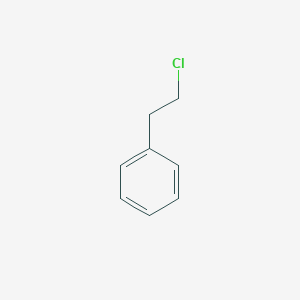
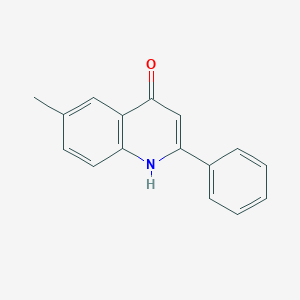
![(2S,3S,9S,10S)-9-Hydroxy-20-methoxy-4-methyl-11,16,18-trioxa-4-azapentacyclo[11.7.0.02,10.03,7.015,19]icosa-1(20),7,13,15(19)-tetraen-12-one](/img/structure/B74950.png)
